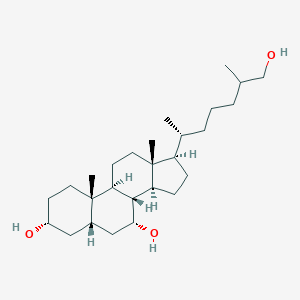

5beta-Cholestane-3alpha,7alpha,26-triol

Beschreibung

Structure

2D Structure

3D Structure

Eigenschaften

CAS-Nummer |

15313-69-6 |

|---|---|

Molekularformel |

C27H48O3 |

Molekulargewicht |

420.7 g/mol |

IUPAC-Name |

(3R,5S,7R,8R,9S,10S,13R,14S,17R)-17-[(2R)-7-hydroxy-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,7-diol |

InChI |

InChI=1S/C27H48O3/c1-17(16-28)6-5-7-18(2)21-8-9-22-25-23(11-13-27(21,22)4)26(3)12-10-20(29)14-19(26)15-24(25)30/h17-25,28-30H,5-16H2,1-4H3/t17?,18-,19+,20-,21-,22+,23+,24-,25+,26+,27-/m1/s1 |

InChI-Schlüssel |

OQIJRBFRXGIHMI-UGMUFZQESA-N |

SMILES |

CC(CCCC(C)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C)CO |

Isomerische SMILES |

C[C@H](CCCC(C)CO)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)C |

Kanonische SMILES |

CC(CCCC(C)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C)CO |

Synonyme |

5 beta-cholestane-3 alpha,7 alpha,26-triol cholestane-3,7,26-triol |

Herkunft des Produkts |

United States |

Biosynthesis and Enzymatic Transformations of 5beta Cholestane 3alpha,7alpha,26 Triol

Precursor Substrates and Initial Hydroxylations

The journey to forming 5beta-Cholestane-3alpha,7alpha,26-triol begins with precursor molecules that undergo specific hydroxylation steps. These initial reactions are fundamental to establishing the characteristic structure of this bile acid intermediate.

Conversion from 3alpha,7alpha-Dihydroxy-5beta-cholestane

The direct precursor to this compound is 3alpha,7alpha-Dihydroxy-5beta-cholestane (also known as 5beta-cholestane-3alpha,7alpha-diol). The conversion is a critical hydroxylation reaction where a hydroxyl group (-OH) is added to the 26th carbon position on the sterol's side chain. This specific transformation is a key step in the alternative, or "acidic," pathway of bile acid synthesis. The introduction of the C-26 hydroxyl group increases the polarity of the molecule, a necessary modification for its eventual conversion into primary bile acids.

Role of Cholesterol Derivatives in Side Chain Initiation

The entire process of bile acid synthesis originates from cholesterol. frontiersin.org In the alternative pathway, the initial and rate-limiting step is the hydroxylation of the cholesterol side chain, a reaction that precedes modifications to the steroid nucleus. youtube.comtaylorandfrancis.comthemedicalbiochemistrypage.org This process is initiated by the enzyme sterol 27-hydroxylase (CYP27A1), which acts on cholesterol to form 27-hydroxycholesterol. youtube.combiorxiv.orgyoutube.com This initial oxidation of the side chain is essential for creating the necessary intermediates, like 3alpha,7alpha-Dihydroxy-5beta-cholestane, that lead to the synthesis of chenodeoxycholic acid and a small amount of cholic acid. wikipedia.orgnih.gov This pathway, although a minor contributor to total bile acid synthesis in humans compared to the classic pathway, is vital for cholesterol homeostasis. themedicalbiochemistrypage.orgmdpi.com

Key Enzymes and Their Catalytic Activities

The biosynthesis of this compound is governed by the precise action of specific enzymes. The primary enzyme responsible for its formation is Sterol 27-Hydroxylase (CYP27A1), a member of the cytochrome P450 superfamily.

Sterol 27-Hydroxylase (CYP27A1) Mediated Reactions

CYP27A1 is a versatile monooxygenase that catalyzes several oxidation reactions essential for bile acid synthesis. reactome.orgnih.gov Its primary role in this context is the hydroxylation of the terminal methyl group on the side chain of various sterol intermediates. uniprot.org This enzymatic action is not only crucial for bile acid production but also plays a role in vitamin D3 metabolism. taylorandfrancis.comnih.gov Mutations in the CYP27A1 gene can lead to a rare lipid storage disorder called cerebrotendinous xanthomatosis (CTX), highlighting the enzyme's critical function in sterol metabolism. wikipedia.orgreactome.orgnih.gov

| Substrate | Enzyme | Product | Reaction Type |

|---|---|---|---|

| 3alpha,7alpha-Dihydroxy-5beta-cholestane | Sterol 27-Hydroxylase (CYP27A1) | This compound | Hydroxylation |

The defining catalytic activity of CYP27A1 in the formation of this compound is the hydroxylation at the C-26 position of the sterol side chain. uniprot.orgontosight.ai The enzyme specifically targets one of the terminal methyl groups (conventionally numbered C-26 or C-27) and introduces a hydroxyl group. This reaction proceeds in the presence of NADPH, H+, and molecular oxygen, resulting in the formation of the hydroxylated product, NADP+, and water. ontosight.ai This initial oxidation is the first of a three-step process that can further oxidize the side chain to an aldehyde and then to a carboxylic acid, leading to the formation of 3alpha,7alpha-dihydroxy-5beta-cholestanoic acid. nih.govnih.govuniprot.org

| Parameter | Description |

|---|---|

| Enzyme | Sterol 27-Hydroxylase (CYP27A1) |

| Substrate | 3alpha,7alpha-Dihydroxy-5beta-cholestane |

| Cofactors | NADPH, H+, O2 |

| Product | This compound |

| Cellular Location | Mitochondria |

Cytochrome P450 3A4 (CYP3A4) and Alternative Hydroxylations

Cytochrome P450 3A4 (CYP3A4) is a crucial enzyme in the metabolism of a wide array of endogenous and xenobiotic compounds. In the context of bile acid biosynthesis, CYP3A4 is recognized for its role in alternative hydroxylation pathways. Specifically, CYP3A4 has been identified as the primary enzyme responsible for the 25-hydroxylation of 5beta-cholestane-3alpha,7alpha,12alpha-triol (B29088) in human liver microsomes. nih.gov This reaction is part of a minor pathway in the formation of cholic acid.

While the direct role of CYP3A4 in the 26-hydroxylation of precursors to this compound is less defined, the enzyme's capacity for multiple hydroxylations on the steroid side chain is evident. Studies have shown that in addition to 25-hydroxylation, CYP3A4 can also produce smaller quantities of 23- and 24-hydroxylated products from 5beta-cholestane-3alpha,7alpha,12alpha-triol. nih.gov The large and flexible active site of CYP3A4 allows it to accommodate multiple substrates, which can lead to complex metabolic profiles. nih.govresearchgate.net

The hydroxylation of the terminal methyl groups of the cholesterol side chain, leading to 25- and 26-hydroxy derivatives, occurs in the microsomes. Research on rat liver microsomes has demonstrated that both 25- and 26-hydroxylase activities are present and can be separated, suggesting that they may be catalyzed by different cytochrome P450 enzymes. nih.gov

A notable difference between these two activities is their response to inducers and inhibitors. For instance, treatment with phenobarbital (B1680315) has been shown to stimulate 25-hydroxylation while inhibiting 26-hydroxylation of 5beta-cholestane-3alpha,7alpha,12alpha-triol. nih.gov This differential regulation further supports the involvement of distinct enzymatic systems in these two hydroxylation reactions. The table below summarizes the key characteristics of these microsomal hydroxylase activities.

| Feature | 25-Hydroxylase Activity | 26-Hydroxylase Activity |

| Primary Enzyme (Human Liver) | CYP3A4 nih.gov | Not fully elucidated |

| Substrate Example | 5beta-Cholestane-3alpha,7alpha,12alpha-triol nih.govnih.gov | 5beta-Cholestane-3alpha,7alpha,12alpha-triol nih.gov |

| Effect of Phenobarbital | Stimulatory nih.gov | Inhibitory nih.gov |

| Separation | Can be chromatographically separated from 26-hydroxylase nih.gov | Can be chromatographically separated from 25-hydroxylase nih.gov |

Other Contributing Enzyme Systems (e.g., Cholestanetetraol 26-Dehydrogenase)

Following the initial hydroxylation, further enzymatic modifications occur. One such enzyme is cholestanetetraol 26-dehydrogenase. This enzyme belongs to the family of oxidoreductases and specifically acts on (25R)-5beta-cholestane-3alpha,7alpha,12alpha,26-tetraol, converting it to (25R)-3alpha,7alpha,12alpha-trihydroxy-5beta-cholestan-26-al using NAD+ as an acceptor. This reaction is a key step in the pathway leading to the formation of bile acids.

Stereochemical Aspects of this compound Formation

The hydroxylation at the C-26 position of the cholestane (B1235564) side chain introduces a new chiral center at C-25, leading to the formation of two possible diastereoisomers: (25R)- and (25S)-5beta-cholestane-3alpha,7alpha,26-triol. The stereospecificity of this reaction is a critical aspect of its biosynthesis.

The enzymatic 26-hydroxylation of cholesterol and its derivatives is a stereospecific process. scispace.com Studies have indicated that the formation of the (25R)-diastereoisomer is a common outcome in biological systems. For instance, the enzyme cholestanetetraol 26-dehydrogenase specifically acts on the (25R)-configured substrate. The synthesis of authentic (25R)-26-hydroxycholesterol has been crucial for the characterization of these enzymatic pathways. researchgate.net

The differentiation between the formation of 25R- and 25S-isomers is determined by the specific enzyme catalyzing the hydroxylation. While mitochondrial P450 enzymes are known to produce 26-hydroxycholesterol, the precise microsomal enzymes governing the stereospecific formation of the 26-hydroxylated precursors to this compound are not fully characterized. nih.gov However, the ability to resolve and analyze the individual (25R)- and (25S)-epimers through techniques like high-performance liquid chromatography (HPLC) has been instrumental in studying the stereochemistry of these metabolic pathways. chemrxiv.org The regioselectivity of certain cytochrome P450 enzymes can favor the hydroxylation of one terminal methyl group over the other (C-26 vs. C-27), leading to the predominance of one stereoisomer. nih.gov

Metabolic Fates and Downstream Conversion of 5beta Cholestane 3alpha,7alpha,26 Triol

Pathways to Primary Bile Acids

The conversion of 5β-Cholestane-3α,7α,26-triol into primary bile acids, namely chenodeoxycholic acid and cholic acid, represents a critical juncture in bile acid biosynthesis. These pathways involve a series of enzymatic reactions that modify the sterol side chain, ultimately leading to the formation of these essential physiological molecules.

Conversion to Chenodeoxycholic Acid

The metabolic transformation of 5β-Cholestane-3α,7α,26-triol is a significant step in the biosynthesis of chenodeoxycholic acid. This conversion is initiated by the 26-hydroxylation of 5β-cholestane-3α, 7α-diol, a reaction predominantly catalyzed by the mitochondrial fraction of liver cells, which leads to the formation of the 25R-diastereoisomer of 5β-cholestane-3α, 7α,26-triol as the major product. nih.gov Subsequent metabolic steps involve the further oxidation of the C27 side chain. The 26-hydroxy group is oxidized to a carboxylic acid, forming 3α,7α-dihydroxy-5β-cholestan-26-oic acid. This C27 bile acid is then efficiently metabolized, with studies in humans showing that approximately 80% is converted to chenodeoxycholic acid. nih.gov

Contributions to Cholic Acid Synthesis

While the primary fate of 5β-Cholestane-3α,7α,26-triol is the formation of chenodeoxycholic acid, it also contributes to the synthesis of cholic acid, albeit to a lesser extent. nih.gov The pathway to cholic acid from this intermediate necessitates the introduction of a hydroxyl group at the 12α position of the steroid nucleus. The enzyme responsible for this is 5β-cholestane-3α,7α-diol 12α-hydroxylase (CYP8B1), which converts 5β-cholestane-3α,7α-diol into 5β-cholestane-3α,7α,12α-triol. wikipedia.org This triol can then be 26-hydroxylated to form 5β-cholestane-3α,7α,12α,26-tetrol, a direct precursor in the cholic acid pathway. nih.gov Although a minor route, the conversion of 3α,7α-dihydroxy-5β-cholestan-26-oic acid to cholic acid has been demonstrated, accounting for less than 2% of its metabolism in humans. nih.gov

Further Oxidation and Hydroxylation Products

Beyond its role as a precursor to primary bile acids, 5β-Cholestane-3α,7α,26-triol can undergo further oxidation and hydroxylation, leading to the formation of various intermediates. These reactions are part of the complex network of bile acid synthesis and are catalyzed by specific enzymes primarily located in the liver.

Formation of 3α,7α-Dihydroxy-5β-cholestan-26-al

The oxidation of the 26-hydroxyl group of 5β-Cholestane-3α,7α,26-triol is a key step in the formation of the corresponding carboxylic acid. This process proceeds via an aldehyde intermediate, 3α,7α-dihydroxy-5β-cholestan-26-al. The enzyme sterol 27-hydroxylase (CYP27A1) is implicated in this multi-step oxidation. researchgate.net This enzyme, located in the mitochondria, catalyzes the conversion of the alcohol to the aldehyde and subsequently to the carboxylic acid, 3α,7α,12α-trihydroxy-5β-cholestanoic acid, in the cholic acid pathway. researchgate.net

Generation of Tetrol and Pentol Intermediates

Further hydroxylation of 5β-Cholestane-3α,7α,26-triol and its downstream metabolites can lead to the generation of tetrol and pentol intermediates. For instance, in the cholic acid pathway, 5β-cholestane-3α,7α,12α-triol is hydroxylated at the 26-position to form 5β-cholestane-3α,7α,12α,26-tetrol. nih.govhmdb.ca Additionally, alternative pathways involving 25-hydroxylation can lead to intermediates such as 5β-cholestane-3α,7α,25-triol. nih.gov The metabolism of these triols can result in the formation of tetrols and pentols, such as 5β-cholestane-3α, 7α, 12α, 25-tetrol and 5β-cholestane-3α, 7α, 12α, 24ξ, 25-pentol. researchgate.netresearchgate.net These polyhydroxylated steroids are typically intermediates in minor pathways of bile acid synthesis.

Interactive Data Table: Enzymes and Intermediates in the Metabolism of 5β-Cholestane-3α,7α,26-triol

| Precursor | Enzyme | Product | Metabolic Pathway |

| 5β-cholestane-3α, 7α-diol | Mitochondrial 26-hydroxylase | 5β-Cholestane-3α,7α,26-triol | Chenodeoxycholic Acid Synthesis |

| 5β-Cholestane-3α,7α,26-triol | Alcohol Dehydrogenase/Aldehyde Dehydrogenase | 3α,7α-dihydroxy-5β-cholestan-26-oic acid | Chenodeoxycholic Acid Synthesis |

| 3α,7α-dihydroxy-5β-cholestan-26-oic acid | Various enzymes | Chenodeoxycholic Acid | Chenodeoxycholic Acid Synthesis |

| 5β-cholestane-3α,7α-diol | 5β-cholestane-3α,7α-diol 12α-hydroxylase (CYP8B1) | 5β-cholestane-3α,7α,12α-triol | Cholic Acid Synthesis |

| 5β-cholestane-3α,7α,12α-triol | Sterol 27-hydroxylase (CYP27A1) | 5β-cholestane-3α,7α,12α,26-tetrol | Cholic Acid Synthesis |

| 5β-cholestane-3α,7α,12α,26-tetrol | Alcohol Dehydrogenase/Aldehyde Dehydrogenase | 3α,7α,12α-trihydroxy-5β-cholestanoic acid | Cholic Acid Synthesis |

| 3α,7α-dihydroxy-5β-cholestan-26-oic acid | Various enzymes | Cholic Acid | Cholic Acid Synthesis (minor) |

| 5β-Cholestane-3α,7α,26-triol | Oxidoreductases | 3α,7α-Dihydroxy-5β-cholestan-26-al | Intermediate Formation |

Regulatory Mechanisms Governing 5beta Cholestane 3alpha,7alpha,26 Triol Metabolism

Enzymatic Regulation and Activity Modulation

The formation and subsequent metabolism of 5beta-Cholestane-3alpha,7alpha,26-triol are directly dependent on the expression and catalytic efficiency of CYP27A1 and related enzymes. This regulation is achieved through transcriptional control mechanisms and post-translational modifications that modulate enzyme activity.

The expression of the CYP27A1 gene is governed by a complex network of nuclear receptors and transcription factors that respond to cellular levels of sterols and other signaling molecules. nih.govresearchgate.net Unlike key enzymes in the classical bile acid synthesis pathway, such as CYP7A1, CYP27A1 expression appears to be largely independent of feedback regulation by bile acids via the farnesoid X receptor (FXR). ahajournals.org

However, several other nuclear receptors have been implicated in its regulation:

Hepatocyte Nuclear Factor 4α (HNF4α): The promoter region of the CYP27A1 gene contains a binding site for HNF4α, a liver-enriched nuclear receptor, which can transactivate the gene. ahajournals.org

Retinoid X Receptor (RXR) and Peroxisome Proliferator-Activated Receptor γ (PPARγ): In human macrophages, CYP27A1 expression is not significantly affected by cellular cholesterol levels or liver X receptor (LXR) ligands. nih.gov Instead, its expression is strongly stimulated by the RXR ligand 9-cis-retinoic acid and ligands for PPARγ, suggesting a role for these receptors in promoting cholesterol elimination in peripheral tissues. nih.gov

Hormonal Regulation: Studies in HepG2 cells have shown that the expression and activity of CYP27A1 are influenced by various hormones. nih.gov Growth hormone (GH), insulin-like growth factor-1 (IGF-1), and dexamethasone (B1670325) have been found to increase the promoter activity and enzymatic function of CYP27A1. Conversely, thyroxine (T4) and phorbol (B1677699) 12-myristate 13-acetate (PMA) have an inhibitory effect. nih.gov

| Regulator | Effect on CYP27A1 Expression | Cell/Tissue Context | Reference |

|---|---|---|---|

| HNF4α | Activation | Liver | ahajournals.org |

| RXR Ligands (9-cis-retinoic acid) | Upregulation | Human Macrophages | nih.gov |

| PPARγ Ligands | Upregulation | Human Macrophages | nih.gov |

| FXR Ligands (Bile Acids) | No significant regulation | General | ahajournals.org |

| LXR Ligands (Oxysterols) | No significant regulation | Human Macrophages | nih.gov |

| Growth Hormone (GH) | Stimulation | HepG2 Cells | nih.gov |

| Insulin-like Growth Factor-1 (IGF-1) | Stimulation | HepG2 Cells | nih.gov |

| Dexamethasone | Stimulation | HepG2 Cells | nih.gov |

| Thyroxine (T4) | Inhibition | HepG2 Cells | nih.gov |

After protein synthesis, the activity of CYP27A1 can be further modulated by post-translational modifications (PTMs). wikipedia.org These modifications can alter the enzyme's conformation, stability, and catalytic efficiency. abcam.com

One significant PTM involves the adduction of isolevuglandins (isoLGs), which are reactive products of lipid peroxidation. arvojournals.orgnih.gov This modification has been observed in the human retina, where oxidative stress is prevalent. The formation of isoLG adducts on specific lysine (B10760008) residues of the CYP27A1 protein leads to a rapid and significant deterioration of its enzymatic activity. arvojournals.orgnih.gov This suggests that oxidative stress can impair the cholesterol elimination pathway by directly inactivating CYP27A1. arvojournals.org

The enzyme kinetics of CYP27A1 are also a critical regulatory point. The delivery of its primary substrate, cholesterol, to the inner mitochondrial membrane where the enzyme resides is considered a rate-limiting step. nih.gov The enzyme displays broad substrate specificity, acting on various sterols with different efficiencies. ki.se The catalytic activity of CYP27A1 generally increases with the polarity of the substrate. ki.senih.gov For instance, sterols that have already undergone ring modifications, such as 7α-hydroxycholesterol, are hydroxylated more efficiently than cholesterol itself. ki.se Furthermore, kinetic studies have shown that disrupting the mitochondrial membrane structure, for example with proteinase K, can significantly increase the enzyme's specific activity by improving substrate access, which is reflected in a lower apparent Michaelis constant (Km) for cholesterol. nih.gov

Interplay with Broader Metabolic Pathways

The formation of this compound is a key step in the "alternative" or "acidic" pathway of bile acid synthesis. nih.govcreative-proteomics.com This pathway is a major route for cholesterol catabolism and elimination from the body. nih.govmedlineplus.gov While the "classic" pathway begins in the liver with the enzyme cholesterol 7α-hydroxylase (CYP7A1), the alternative pathway is initiated by CYP27A1. nih.govresearchgate.net

Because CYP27A1 is expressed in most tissues, this pathway plays a crucial role in removing excess cholesterol from peripheral cells, such as macrophages and vascular endothelial cells. ki.senih.gov In these tissues, CYP27A1 converts cholesterol into 27-hydroxycholesterol. This more polar oxysterol can be more readily transported from extrahepatic tissues to the liver. nih.gov In the liver, it undergoes further enzymatic modifications, including the formation of this compound, eventually leading to the synthesis of primary bile acids, particularly chenodeoxycholic acid. nih.gov Research has demonstrated that 26-hydroxylated intermediates are efficient substrates for the synthesis of cholic acid in humans, highlighting the importance of this metabolic route. nih.gov

The metabolic flux towards this compound is significantly influenced by the presence and concentration of other sterols that can act as substrates for CYP27A1. Due to the enzyme's broad substrate specificity, various sterols compete for its active site, thereby modulating the rate of 26-hydroxylation of the direct precursors of this compound. nih.gov

The efficiency of CYP27A1-mediated hydroxylation varies considerably among different sterol substrates. Sterols with a 3-oxo-Δ4 structure are hydroxylated at a much higher rate than their corresponding 3β-hydroxy-Δ5 counterparts. nih.gov For example, 7α-hydroxy-4-cholesten-3-one is a more efficiently metabolized substrate than cholesterol. nih.gov Conversely, other oxysterols, such as 24-hydroxycholesterol (B1141375) and 25-hydroxycholesterol, are hydroxylated less efficiently than cholesterol, possibly due to steric hindrance. nih.gov Therefore, high cellular concentrations of more preferred substrates could decrease the metabolic flux towards this compound by competitively inhibiting the 26-hydroxylation of its precursors.

| Substrate | Relative Rate of Hydroxylation | Reference |

|---|---|---|

| 7alpha-hydroxy-4-cholesten-3-one | Highest | nih.gov |

| 4-cholesten-3-one | High | nih.gov |

| 7alpha-hydroxycholesterol | Moderate | nih.gov |

| Cholesterol | Moderate | nih.gov |

| 24-hydroxycholesterol | Low | nih.gov |

| 25-hydroxycholesterol | Low | nih.gov |

Pathobiological Significance of 5beta Cholestane 3alpha,7alpha,26 Triol in Metabolic Disorders

Cerebrotendinous Xanthomatosis (CTX) Research

Cerebrotendinous Xanthomatosis (CTX) is a rare, autosomal recessive lipid storage disease that provides a critical model for understanding the consequences of disrupted bile acid synthesis. frontiersin.org The disease is characterized by the accumulation of cholesterol and cholestanol (B8816890) in various tissues, leading to a range of debilitating symptoms. mdpi.com Research into CTX has shed significant light on the specific metabolic roles of 5beta-cholestane-3alpha,7alpha,26-triol and the enzyme responsible for its conversion.

The primary cause of CTX is a mutation in the CYP27A1 gene, which codes for the mitochondrial enzyme sterol 27-hydroxylase. frontiersin.orgmdpi.comreactome.org This enzyme is crucial for catalyzing the oxidation of the side chain of various sterol intermediates in the bile acid synthesis pathway. reactome.orghmdb.ca One of its specific functions is the 27-hydroxylation of 5beta-cholestane-3alpha,7alpha,12alpha-triol (B29088). reactome.orghmdb.ca

In individuals with CTX, the deficiency of sterol 27-hydroxylase (CYP27A1) leads to a block in the primary, or neutral, pathway of bile acid synthesis. frontiersin.orgmdpi.com This impairment prevents the efficient conversion of cholesterol into the primary bile acids, cholic acid and chenodeoxycholic acid (CDCA). frontiersin.orgnumberanalytics.com The deficiency of CDCA, in particular, disrupts the negative feedback regulation of cholesterol 7alpha-hydroxylase (CYP7A1), the rate-limiting enzyme in the classic bile acid synthesis pathway, leading to its upregulation. frontiersin.org This results in the overproduction of cholesterol precursors. frontiersin.org

The enzymatic block in CTX caused by CYP27A1 deficiency results in the accumulation of upstream intermediates of the bile acid pathway. mdpi.com The body attempts to metabolize these intermediates through alternative routes, leading to the formation and deposition of aberrant metabolites.

Key accumulating compounds in CTX include:

Cholestanol : A 5α-saturated derivative of cholesterol, its high plasma level is the hallmark biomarker for CTX. frontiersin.orgmdpi.com

Bile Alcohols : Intermediates like 5beta-cholestane-3alpha,7alpha,12alpha-triol and other bile alcohol glucuronides accumulate and are excreted in the urine and bile. mdpi.comexplorationpub.com The presence of cholestane-pentols is a notable feature in the urine of CTX patients. mdpi.com

7α-hydroxy-4-cholesten-3-one : Increased levels of this intermediate contribute to the production of cholestanol. frontiersin.org

This accumulation of sterols in various tissues, including the brain, tendons, and lenses, is directly responsible for the clinical manifestations of CTX, such as neurological dysfunction, tendon xanthomas, and cataracts. frontiersin.orgmdpi.comnih.gov

| Metabolite | Change in CTX | Significance |

|---|---|---|

| Cholestanol | Significantly Increased | Hallmark diagnostic biomarker; accumulates in tissues. frontiersin.orgmdpi.com |

| Bile Alcohols (e.g., cholestane-pentols) | Increased in urine and plasma | Indicates blockage in the bile acid synthesis pathway. mdpi.com |

| Chenodeoxycholic Acid (CDCA) | Decreased or Absent | Primary metabolic defect; leads to loss of feedback inhibition. frontiersin.orgmdpi.com |

| 7α-hydroxy-4-cholesten-3-one | Increased | Precursor that is shunted to produce cholestanol. frontiersin.org |

In the absence of a functional CYP27A1 enzyme, the body attempts to compensate by shunting the accumulating intermediates, such as 5beta-cholestane-3alpha,7alpha,12alpha-triol, into alternative metabolic pathways. explorationpub.com One such route is the 25-hydroxylation pathway. explorationpub.com This pathway, however, cannot fully compensate for the defect in the primary synthesis route for producing C24 bile acids like cholic acid. explorationpub.com The initial step in this alternative pathway is mediated by the microsomal enzyme CYP3A4, which 25-hydroxylates 5beta-cholestane-3alpha,7alpha,12alpha-triol. explorationpub.com While this provides a minor route for bile acid synthesis, it is insufficient to prevent the pathological accumulation of precursors that characterizes CTX. explorationpub.com

Implications in Other Inborn Errors of Bile Acid Synthesis

Inborn errors of bile acid synthesis are a group of metabolic disorders caused by deficiencies in specific enzymes required for the conversion of cholesterol to bile acids. thieme-connect.com These defects lead to reduced primary bile acid production, impaired bile flow, and malabsorption of fats and fat-soluble vitamins. explorationpub.comthieme-connect.com The accumulation of atypical and potentially toxic bile acid intermediates is a common feature of these disorders. explorationpub.comthieme-connect.com

The measurement of specific bile acid precursors, including intermediates like this compound and other cholestane-triols and -tetrols, in urine, plasma, and bile is a critical tool for diagnosing these conditions. For example, a deficiency in 3β-hydroxy-Δ5-C27-steroid oxidoreductase, another enzyme in the pathway, leads to the accumulation of different precursor molecules than those seen in CTX. thieme-connect.com Therefore, profiling these intermediates helps to pinpoint the specific enzymatic defect along the bile acid synthesis pathway.

Future Research Directions and Open Questions

Elucidation of Novel Enzymatic Pathways

The classical pathway of 5β-cholestane-3α,7α,26-triol metabolism involves its formation from 5β-cholestane-3α,7α-diol via the action of the sterol 27-hydroxylase (CYP27A1), a mitochondrial cytochrome P450 enzyme. This is followed by further oxidation to 3α,7α-dihydroxy-5β-cholestanoic acid. However, the complete enzymatic landscape governing the biosynthesis and degradation of this triol may be more complex than currently understood. Future research is poised to uncover alternative or "novel" enzymatic pathways that could have significant physiological and pathophysiological implications.

One area of investigation is the potential for alternative hydroxylation and oxidation enzymes to act on 5β-cholestane-3α,7α-diol or 5β-cholestane-3α,7α,26-triol itself. While CYP27A1 is the primary enzyme for 26-hydroxylation, other cytochrome P450 enzymes or different classes of hydroxylases might also contribute to its formation or further metabolism under specific physiological conditions or in certain tissues. Research into the substrate specificity of a broader range of sterol-metabolizing enzymes could reveal these alternative routes.

Furthermore, the degradation of 5β-cholestane-3α,7α,26-triol is presumed to follow the established pathway leading to CDCA. However, the existence of alternative catabolic pathways cannot be ruled out. These could involve sulfation, glucuronidation, or other conjugation reactions that might alter its biological activity and facilitate its excretion. Identifying the enzymes responsible for these potential modifications is a key area for future investigation.

| Potential Research Area | Key Questions to Address | Potential Methodologies |

| Alternative Hydroxylases | Do other cytochrome P450 enzymes or hydroxylases contribute to the formation of 5β-cholestane-3α,7α,26-triol? | In vitro enzyme assays with a panel of recombinant enzymes, gene knockout/knockdown studies in cell and animal models. |

| Alternative Degradation Pathways | Are there alternative catabolic pathways for 5β-cholestane-3α,7α,26-triol beyond the canonical route to CDCA? | Metabolomic profiling of cells or biofluids after administration of labeled 5β-cholestane-3α,7α,26-triol. |

| Enzymatic Regulation | How are the enzymes involved in the metabolism of 5β-cholestane-3α,7α,26-triol regulated at the transcriptional and post-translational levels? | Promoter-reporter assays, analysis of post-translational modifications, protein-protein interaction studies. |

Investigation of Underexplored Metabolic Roles

The primary recognized role of 5β-cholestane-3α,7α,26-triol is as an intermediate in bile acid synthesis. However, like many other bile acid precursors and metabolites, it may possess intrinsic biological activities that extend beyond this function. Future research should focus on elucidating these potential underexplored metabolic roles, including its capacity to act as a signaling molecule.

Bile acids are now recognized as important signaling molecules that activate nuclear receptors such as the farnesoid X receptor (FXR) and G protein-coupled receptors like TGR5, thereby regulating lipid, glucose, and energy metabolism. acs.org It is plausible that 5β-cholestane-3α,7α,26-triol, or its downstream metabolites other than CDCA, could also function as ligands for these or other, yet to be identified, receptors. Investigating the binding affinity of this triol to a range of nuclear and membrane receptors is a critical step in exploring its potential signaling functions.

Furthermore, the impact of 5β-cholestane-3α,7α,26-triol on cellular processes beyond metabolism warrants investigation. For instance, some bile acids have been shown to influence inflammation, immune responses, and cell proliferation. Future studies could explore whether 5β-cholestane-3α,7α,26-triol exhibits similar activities in various cell types, including hepatocytes, immune cells, and intestinal epithelial cells.

| Potential Metabolic Role | Research Focus | Experimental Approaches |

| Signaling Molecule | Investigating the ability of 5β-cholestane-3α,7α,26-triol to activate nuclear and membrane receptors. | Ligand binding assays, reporter gene assays, cell-based signaling pathway analysis. |

| Cellular Processes | Examining the effects of 5β-cholestane-3α,7α,26-triol on inflammation, immune function, and cell viability. | Cytokine profiling, immune cell activation assays, cell proliferation and apoptosis assays. |

| Inter-organ Communication | Exploring the potential role of 5β-cholestane-3α,7α,26-triol in communication between the liver, gut, and other tissues. | Analysis of its distribution in different tissues and its effects on organ-specific gene expression. |

Development of Advanced Analytical and Isotopic Tracing Techniques

A deeper understanding of the metabolism and function of 5β-cholestane-3α,7α,26-triol is contingent on the development of more sensitive and specific analytical methods for its detection and quantification in complex biological matrices. Current analytical approaches, primarily based on gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS), have been instrumental in identifying and quantifying bile acid intermediates. creative-proteomics.com However, future advancements in these techniques will be crucial for exploring the subtleties of 5β-cholestane-3α,7α,26-triol metabolism.

High-resolution mass spectrometry (HRMS) coupled with advanced chromatographic separation techniques offers the potential for improved sensitivity and specificity, enabling the detection of low-abundance metabolites and the resolution of isomeric species. The development of targeted lipidomics platforms specifically designed to quantify a comprehensive panel of bile acid precursors, including 5β-cholestane-3α,7α,26-triol, will be invaluable for future research.

Isotopic tracing techniques are powerful tools for elucidating metabolic pathways in vivo. The synthesis of stable isotope-labeled (e.g., ¹³C or ²H) 5β-cholestane-3α,7α,26-triol would enable researchers to trace its metabolic fate with high precision. By administering the labeled compound to cell cultures or animal models and analyzing the isotopic enrichment in downstream metabolites, it will be possible to definitively map its metabolic pathways and quantify the flux through different routes.

| Analytical Technique | Advancements and Applications |

| Mass Spectrometry | Development of high-sensitivity and high-resolution MS methods for the accurate quantification of 5β-cholestane-3α,7α,26-triol in various biological samples. |

| Chromatography | Implementation of advanced liquid chromatography techniques for the separation of 5β-cholestane-3α,7α,26-triol from its isomers and other closely related bile acid intermediates. |

| Isotopic Tracing | Synthesis and application of stable isotope-labeled 5β-cholestane-3α,7α,26-triol to quantitatively trace its metabolic pathways in vitro and in vivo. |

Integration of Multi-Omics Data for Systems-Level Understanding

To gain a holistic understanding of the role of 5β-cholestane-3α,7α,26-triol in health and disease, it will be essential to integrate data from multiple "omics" platforms. nih.govrsc.org A systems biology approach, combining genomics, transcriptomics, proteomics, and metabolomics, can provide a comprehensive picture of the regulatory networks that govern the metabolism and function of this important bile acid intermediate.

For example, transcriptomic studies can identify changes in the expression of genes encoding enzymes and transporters involved in bile acid metabolism in response to various physiological or pathological stimuli. Proteomic analyses can provide information on the abundance and post-translational modifications of these proteins. nih.gov Metabolomic profiling, with a focus on bile acid intermediates, can reveal the downstream consequences of these changes at the metabolite level.

By integrating these multi-omics datasets, researchers can construct detailed models of the metabolic pathways involving 5β-cholestane-3α,7α,26-triol and identify key regulatory nodes. nih.gov This systems-level understanding will be crucial for identifying potential biomarkers for diseases associated with dysregulated bile acid metabolism and for developing novel therapeutic strategies that target specific components of these pathways. For instance, a comprehensive multi-omics analysis of bile acid metabolism in hepatocellular carcinoma has already highlighted the potential for prognostic indicators and personalized treatment strategies. nih.gov

| Omics Platform | Potential Contributions to Understanding 5β-Cholestane-3α,7α,26-triol |

| Genomics | Identification of genetic variants that influence the activity of enzymes involved in 5β-cholestane-3α,7α,26-triol metabolism. |

| Transcriptomics | Analysis of the expression patterns of genes related to bile acid synthesis and transport in different tissues and disease states. |

| Proteomics | Quantification of the abundance and activity of enzymes and transporters that directly interact with 5β-cholestane-3α,7α,26-triol. |

| Metabolomics | Comprehensive profiling of bile acid intermediates to map the metabolic network surrounding 5β-cholestane-3α,7α,26-triol. |

Q & A

Q. What are the key enzymatic pathways involved in the biosynthesis of 5β-cholestane-3α,7α,26-triol, and how do mitochondrial and microsomal fractions differ in their roles?

5β-Cholestane-3α,7α,26-triol is synthesized via stereospecific hydroxylation of 5β-cholestane-3α,7α-diol. Mitochondrial fractions predominantly catalyze 26-hydroxylation, yielding the 25R-diastereoisomer as the major product, while microsomal fractions exhibit 25-hydroxylation activity with lower efficiency (4.2% 25R and 1.6% 25S isomers) . The mitochondrial system is critical for initiating chenodeoxycholic acid biosynthesis, whereas microsomal contributions require further investigation .

Q. What analytical methods are recommended for resolving diastereoisomers of 5β-cholestane-3α,7α,26-triol?

High-performance liquid chromatography (HPLC) using acetonitrile-based solvent systems (e.g., 70–75% acetonitrile) effectively separates 25R and 25S diastereoisomers. Optimal resolution requires careful adjustment of solvent polarity to balance retention volume and peak sharpness . Thin-layer chromatography (TLC) is less efficient, requiring multiple developments and yielding overlapping bands at higher sample loads .

Q. How does 5β-cholestane-3α,7α,26-triol contribute to bile acid synthesis in humans?

This triol is a precursor in the "acidic" pathway of bile acid synthesis. Mitochondrial 26-hydroxylation converts 5β-cholestane-3α,7α-diol into the 25R-diastereoisomer of 5β-cholestane-3α,7α,26-triol, which undergoes further oxidation to form chenodeoxycholic acid. Microsomal 25-hydroxylation produces intermediates with unclear metabolic roles .

Advanced Research Questions

Q. How do experimental conditions (e.g., cofactors, inhibitors) influence the activity of the mitochondrial 26-hydroxylase system?

The mitochondrial 26-hydroxylase system requires NADPH or isocitrate as cofactors for optimal activity. It is insensitive to respiratory chain inhibitors (e.g., cyanide, antimycin A) but is inhibited by phenyl isocyanide and carbon monoxide (CO), suggesting involvement of a cytochrome P-450-like enzyme . Assay conditions must include partial mitochondrial membrane disruption (e.g., via digitonin treatment) to improve substrate and cofactor accessibility .

Q. What experimental strategies resolve contradictions in stereoisomer distribution between mitochondrial and microsomal hydroxylation products?

Contradictions arise from differential enzyme specificity: mitochondrial systems produce predominantly 25R isomers, while microsomal systems generate mixed 25R/25S ratios. To address this, researchers should:

Q. How can substrate specificity of hepatic 26-hydroxylases be tested experimentally?

- Synthetic substrates : Use chemically synthesized 25R and 25S diastereoisomers of 5β-cholestane-3α,7α,26-triol as reference standards .

- Kinetic assays : Measure hydroxylation rates under varying oxygen tensions (Km for O₂ ≈ 10–20 μM) .

- Inhibition studies : Test CO sensitivity (partition coefficient CO/O₂ ≈ 0.1) to confirm cytochrome P-450 involvement .

Q. What is the intramitochondrial localization of the 26-hydroxylase system, and how does this impact experimental design?

The 26-hydroxylase system is localized in the inner mitochondrial membrane-matrix region. Experimental protocols must include gentle digitonin treatment to solubilize membranes without denaturing enzymes. Activity assays should pair with mitochondrial marker enzymes (e.g., cytochrome c oxidase) to confirm subcellular fraction purity .

Q. How can researchers ensure the purity of synthesized 5β-cholestane-3α,7α,26-triol diastereoisomers?

- Synthesis : Derive diastereoisomers from chenodeoxycholic acid via chromic acid oxidation and alkaline hydrolysis .

- Validation : Use HPLC (>98% purity threshold) and cross-validate with TLC in solvent systems like chloroform-methanol-water (65:25:4) .

Q. What role does oxygen tension play in modulating 26-hydroxylase activity, and how can this be experimentally controlled?

The 26-hydroxylase system is oxygen-dependent, with a Km for O₂ of ~10–20 μM. Hypoxic conditions reduce activity, while hyperoxia may induce non-specific hydroxylation. Use gas-controlled incubators or microsomal O₂ electrodes to maintain precise O₂ levels during assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.